molecular formula C19H19N3O B11264093 1-Phenyl-3-[(2-phenylpropyl)amino]-2(1H)-pyrazinone CAS No. 899971-28-9

1-Phenyl-3-[(2-phenylpropyl)amino]-2(1H)-pyrazinone

Cat. No.: B11264093
CAS No.: 899971-28-9
M. Wt: 305.4 g/mol
InChI Key: OCZSPVMGNMORNO-UHFFFAOYSA-N
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Description

1-PHENYL-3-[(2-PHENYLPROPYL)AMINO]-1,2-DIHYDROPYRAZIN-2-ONE is an organic compound with a complex structure that includes phenyl and pyrazinone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-PHENYL-3-[(2-PHENYLPROPYL)AMINO]-1,2-DIHYDROPYRAZIN-2-ONE typically involves multi-step organic reactions. One common method includes the condensation of 2-phenylpropylamine with a suitable pyrazinone precursor under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-PHENYL-3-[(2-PHENYLPROPYL)AMINO]-1,2-DIHYDROPYRAZIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the substituents present on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-PHENYL-3-[(2-PHENYLPROPYL)AMINO]-1,2-DIHYDROPYRAZIN-2-ONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-PHENYL-3-[(2-PHENYLPROPYL)AMINO]-1,2-DIHYDROPYRAZIN-2-ONE involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-3-phenylpropylamine: Shares structural similarities but differs in its functional groups and overall reactivity.

    Phenylpropanolamine: Another related compound with distinct pharmacological properties.

Uniqueness

1-PHENYL-3-[(2-PHENYLPROPYL)AMINO]-1,2-DIHYDROPYRAZIN-2-ONE is unique due to its specific combination of phenyl and pyrazinone groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

899971-28-9

Molecular Formula

C19H19N3O

Molecular Weight

305.4 g/mol

IUPAC Name

1-phenyl-3-(2-phenylpropylamino)pyrazin-2-one

InChI

InChI=1S/C19H19N3O/c1-15(16-8-4-2-5-9-16)14-21-18-19(23)22(13-12-20-18)17-10-6-3-7-11-17/h2-13,15H,14H2,1H3,(H,20,21)

InChI Key

OCZSPVMGNMORNO-UHFFFAOYSA-N

Canonical SMILES

CC(CNC1=NC=CN(C1=O)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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